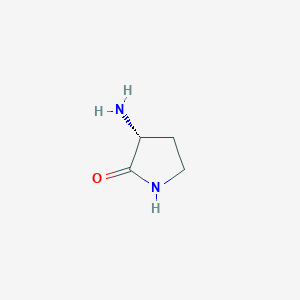

(R)-3-aminopyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620967 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121010-86-4 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one

Introduction: (R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound featuring a five-membered γ-lactam ring. Its stereospecific configuration and functional groups—a primary amine and a lactam—make it a valuable and versatile building block in medicinal chemistry and drug development. This molecule serves as a key intermediate in the synthesis of complex, biologically active compounds, particularly as a scaffold for enzyme inhibitors and receptor antagonists. The pyrrolidinone core is found in a wide array of pharmacologically active agents, highlighting its importance in the design of novel therapeutics.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are crucial for researchers in sourcing, handling, and characterizing the compound. While data for the specific (R)-enantiomer is limited, properties can be inferred from its racemate and the corresponding (S)-enantiomer.

| Property | Value | Source |

| IUPAC Name | (3R)-3-aminopyrrolidin-2-one | N/A |

| Synonyms | (R)-3-Amino-2-pyrrolidinone | N/A |

| CAS Number | Not explicitly found for (R)-isomer. (S)-isomer is 4128-00-1. Racemate is 2483-65-0. | [3][4] |

| Molecular Formula | C₄H₈N₂O | [4] |

| Molecular Weight | 100.12 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature. | [3] |

| Melting Point | 120-130 °C (for (S)-isomer) | [3] |

| Boiling Point | 305.6 ± 35.0 °C at 760 mmHg (Predicted for (S)-isomer) | [3] |

| SMILES | N[C@@H]1CCNC1=O | N/A |

| InChI Key | YNDAMDVOGKACTP-SSDOTTSWSA-N | N/A |

| LogP | -2.77 (Predicted for (S)-isomer) | [3] |

| Topological Polar Surface Area | 55.12 Ų | [3][5] |

Spectroscopic Data Profile

Detailed spectroscopic analysis is essential for confirming the structure and purity of this compound. Below is a profile of expected spectroscopic characteristics based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the amine group.

-

-NH₂ Protons: A broad singlet typically appearing in the 1.5-3.5 ppm range, which is exchangeable with D₂O.[6]

-

-CH-NH₂ (C3-H): A multiplet around 3.5-4.0 ppm.

-

-CH₂- (C4-H₂): A complex multiplet pattern in the 2.0-2.8 ppm range.

-

-CH₂-NH- (C5-H₂): A multiplet around 3.2-3.6 ppm, deshielded by the adjacent nitrogen atom.[6]

-

Lactam N-H: A broad singlet, typically downfield (>7.0 ppm).

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.

-

-CH-NH₂ (C3): A signal around 45-55 ppm.

-

-CH₂- (C4): A signal in the 25-35 ppm range.

-

-CH₂-NH- (C5): A signal around 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the amine and lactam functional groups.

-

N-H Stretch (Primary Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[6]

-

C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1670-1700 cm⁻¹.

-

N-H Bend (Amine): A band in the 1590-1650 cm⁻¹ region.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the lactam ring.

Experimental Protocols

Representative Synthesis of Chiral 3-Aminopyrrolidin-2-one

A common strategy for synthesizing chiral 3-aminopyrrolidin-2-ones involves starting from a readily available chiral precursor, such as a protected amino acid. The following protocol is a representative example based on established chemical transformations for similar heterocyclic compounds.

Objective: To synthesize this compound from a suitable chiral starting material.

Materials:

-

N-Boc-(R)-2,4-diaminobutyric acid

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate solution

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Cyclization (Lactam Formation):

-

Dissolve N-Boc-(R)-2,4-diaminobutyric acid in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of a coupling agent (e.g., DCC) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product, Boc-(R)-3-aminopyrrolidin-2-one, by silica gel column chromatography.

-

-

Deprotection of the Amine:

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Applications in Research and Drug Development

This compound is a valuable chiral synthon due to its rigid, conformationally restricted structure. This property is highly desirable in drug design to enhance binding affinity and selectivity for biological targets.

-

Enzyme Inhibitors: It is used in the preparation of conformationally restricted inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which are critical in managing hypertension.[7]

-

Receptor Antagonists: The scaffold is employed in the synthesis of 2-aminoquinolines, which act as antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for obesity and metabolic disorders.[7]

-

Beta-Amyloid Peptide Inhibitors: This compound is also utilized in creating molecules designed to inhibit the release or synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease.[7]

Mandatory Visualizations

Logical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity Pathways

Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling

This compound and its related compounds are classified with several hazards. Appropriate safety measures are critical when handling this chemical in a laboratory setting.

GHS Hazard Classification (based on racemate/analogues): [5]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-pyrrolidinone | CAS#:4128-00-1 | Chemsrc [chemsrc.com]

- 4. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

Spectroscopic Profile of (R)-3-aminopyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (R)-3-aminopyrrolidin-2-one. Due to the limited availability of published experimental spectra for this specific enantiomer in public databases, this document presents predicted data based on fundamental spectroscopic principles and data from analogous structures. It includes comprehensive tables of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in acquiring and interpreting spectroscopic data for similar small molecules.

Molecular Structure

This compound is a chiral organic compound featuring a five-membered lactam ring with an amino group at the stereogenic center on the third carbon. Its molecular formula is C₄H₈N₂O, and it has a molecular weight of 100.12 g/mol .[1] The structural features—a secondary amide, a primary amine, and methylene groups within a cyclic system—give rise to a distinct spectroscopic fingerprint.

Caption: Structure of this compound with atom numbering.

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (N-H) | 6.5 - 7.5 | broad singlet | - |

| H3 (C-H) | 3.5 - 3.8 | triplet | ~ 6-8 |

| H4 (CH₂) | 1.9 - 2.2 (diastereotopic) | multiplet | - |

| H5 (CH₂) | 3.2 - 3.5 (diastereotopic) | multiplet | - |

| NH₂ | 1.5 - 2.5 | broad singlet | - |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 175 - 178 |

| C3 (CH) | 50 - 55 |

| C4 (CH₂) | 28 - 33 |

| C5 (CH₂) | 40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Medium | Stretch |

| N-H (Amine) | 3300 - 3500 | Medium (two bands for primary) | Stretch |

| C-H (sp³) | 2850 - 3000 | Medium | Stretch |

| C=O (Amide) | 1670 - 1700 | Strong | Stretch |

| N-H | 1590 - 1650 | Medium | Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Calculated m/z | Description |

| [M+H]⁺ | 101.0715 | Molecular ion peak (protonated) |

| M⁺ | 100.0637 | Molecular ion (radical cation) |

| Fragments | - | Expected fragments from loss of NH₂, CO, or parts of the pyrrolidine ring. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [2]

-

Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and transfer it to a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely. If the sample is air-sensitive, use a specialized tube like a J-Young tube and degas the sample using the freeze-pump-thaw method.

Data Acquisition: [3]

-

The NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

The instrument's magnetic field is first shimmed using the deuterium signal from the solvent to achieve high homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (Thin Film - for liquids):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin, uniform film.

Data Acquisition: [4]

-

An FTIR (Fourier-Transform Infrared) spectrometer is used for data collection.

-

First, a background spectrum of the empty ATR crystal or clean salt plates is recorded. This is automatically subtracted from the sample spectrum.

-

The sample is then placed in the instrument, and the spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS): [6]

-

The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]

-

The instrument is calibrated using a known reference standard immediately before the analysis to ensure high mass accuracy.[6]

-

The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion. Data is collected over a relevant m/z range (e.g., 50-500 Da). The high resolution allows for the determination of the elemental composition from the accurate mass measurement.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. uknml.com [uknml.com]

(R)-3-Aminopyrrolidin-2-one: A Core Scaffold for Dipeptidyl Peptidase-4 Inhibition and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminopyrrolidin-2-one and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4). As a key therapeutic target for type 2 diabetes mellitus, the inhibition of DPP-4 by these pyrrolidinone-based structures has been a focal point of extensive research. This technical guide provides an in-depth overview of the biological activity of the this compound core, detailing its mechanism of action, associated signaling pathways, and quantitative efficacy data for key derivatives. Furthermore, this document outlines detailed experimental protocols for the synthesis of the core scaffold and for conducting in vitro DPP-4 inhibition assays, providing a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, five-membered lactam structure provides a valuable template for the design of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The stereochemistry at the 3-position of the pyrrolidin-2-one ring is crucial for biological activity, with the (R)-enantiomer of 3-aminopyrrolidin-2-one being a key building block for a prominent class of DPP-4 inhibitors.

Primary Biological Activity: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most well-documented biological activity of this compound derivatives is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, this compound-based compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors, including those derived from the this compound scaffold, bind to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. The prolonged activity of these incretin hormones leads to the activation of the GLP-1 receptor on pancreatic β-cells. This, in turn, initiates a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately resulting in increased insulin synthesis and secretion.[1]

DPP-4 Signaling Pathway in Glucose Homeostasis.

Quantitative Data: Efficacy of Key Derivatives

While specific IC50 data for the parent this compound is not extensively reported in publicly available literature, it serves as a crucial scaffold for highly potent DPP-4 inhibitors. The inhibitory activity of its derivatives highlights the importance of this core structure.

| Compound/Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Thiazoloquinazoline Derivative 27 | DPP-4 | 1.12 | Linagliptin | - |

| Pyrazole-incorporated Thiosemicarbazone 2f | DPP-4 | 1.266 ± 0.264 | Sitagliptin | 4.380 ± 0.319[2] |

| β-amino amide with triazolopiperazine (Compound 3 & 4) | DPP-4 | 2 | - | - |

| 1,2,3-triazole-5-carboximidamide (Compound 2) | DPP-4 | 6570 | - | - |

| 3-aminocoumarin (Compound 31) | DPP-4 | 3160 | - | - |

Note: The table presents data for derivatives of the broader pyrrolidinone and related heterocyclic scaffolds, which share pharmacophoric features with this compound derivatives and are relevant to DPP-4 inhibition.

Experimental Protocols

Synthesis of this compound

A general synthetic approach to 3-aminopyrrolidin-2-one derivatives involves the cyclization of a suitably substituted precursor. The following is a representative, multi-step synthesis adapted from literature procedures for related compounds.

Step 1: Synthesis of 3-(Allyloxy)-1,5-dihydro-2H-pyrrol-2-ones

A two-step, one-pot protocol can be employed for the synthesis of 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones. This involves the allylation of 1,5-dihydro-2H-pyrrol-2-one products, which can be prepared through a three-component reaction.[3]

Step 2: Claisen Rearrangement to 4-Allylpyrrolidine-2,3-diones

The 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-one substrates undergo a Claisen rearrangement upon heating in a suitable solvent like toluene to yield 4-allylpyrrolidine-2,3-diones in a highly diastereoselective manner.[3]

Step 3: Conversion to β-Amino Acids

The resulting 4-allylpyrrolidine-2,3-diones can be converted to β-amino acids through oxidative ring-opening, providing a route to the core amino acid structure.[3] Subsequent modifications and cyclization would lead to the desired this compound.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent AMC moiety is monitored over time. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at 37°C.[4]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5]

Experimental Workflow for DPP-4 Inhibition Assay.

Other Potential Biological Activities

While DPP-4 inhibition is the most prominent activity, the broader pyrrolidin-2-one scaffold has been investigated for other therapeutic applications. These include:

-

Anticancer Activity: Various derivatives have shown cytotoxicity against different cancer cell lines.

-

Antibacterial and Antifungal Activity: The pyrrolidinone ring is a component of several natural and synthetic antimicrobial agents.

-

Anti-inflammatory Activity: Some pyrrolidinone derivatives have demonstrated anti-inflammatory effects.

Further research is required to determine if this compound itself or its close derivatives possess significant activity in these other areas.

Conclusion

This compound is a cornerstone scaffold in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. Its stereochemically defined structure provides an excellent starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its primary biological activity, the underlying mechanism of action, and detailed experimental protocols to facilitate further research and development in this important area of medicinal chemistry. The exploration of this scaffold for other biological targets remains an active and promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

(R)-3-Aminopyrrolidin-2-one Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-3-aminopyrrolidin-2-one scaffold has emerged as a crucial pharmacophore in modern drug discovery, most notably in the development of targeted covalent inhibitors. Its rigid, chiral structure provides a unique platform for designing highly selective and potent therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activity, and therapeutic applications of this compound derivatives, with a particular focus on their role as inhibitors of Bruton's tyrosine kinase (BTK).

Core Synthesis of this compound Derivatives

The stereoselective synthesis of the this compound core is a critical step in the development of drugs based on this scaffold. Various synthetic routes have been developed to achieve high enantiomeric purity. A common strategy involves the use of chiral starting materials or asymmetric catalysis.

General Synthetic Workflow

A representative synthetic approach to an this compound derivative, exemplified by the core of a Bruton's tyrosine kinase (BTK) inhibitor, is outlined below. This multi-step synthesis requires careful control of stereochemistry at each stage.

Application in Bruton's Tyrosine Kinase (BTK) Inhibition

This compound derivatives have gained prominence as key components of irreversible BTK inhibitors used in the treatment of B-cell malignancies.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[3]

The BTK Signaling Pathway and Inhibition

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[4][5] Irreversible BTK inhibitors containing the this compound moiety form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[6]

Quantitative Biological Data

The potency and selectivity of this compound-based BTK inhibitors have been extensively characterized. The following table summarizes key quantitative data for representative compounds in this class.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Acalabrutinib | BTK | Kinase Assay | 3 | - | [7] |

| Acalabrutinib | BTK | Cell-based (Phospho-BTK) | 8 | Human Whole Blood | [7] |

| Branebrutinib | BTK | Kinase Assay | 0.1 | - | [1] |

| Rilzabrutinib | BTK | Kinase Assay | 3.1 | - | [6] |

| Orelabrutinib | BTK | Kinase Assay | >90% inhibition | - | [7] |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted pyrrolidinones can be achieved through various methods, including reductive amination and multi-component reactions. A general procedure for the synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation is described below.[8]

Materials:

-

Diketone (1.0 equiv.)

-

Aniline derivative (1.1 equiv.)

-

Iridium catalyst (e.g., [Cp*IrCl2]2, 1.0 mol%)

-

Formic acid (hydrogen donor, 30.0 equiv.)

-

Solvent (e.g., water)

Procedure:

-

To a dried Schlenk tube, add the iridium catalyst, diketone, aniline derivative, solvent, and formic acid.

-

Stir the reaction mixture under air at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dissolve the mixture in ethyl acetate and wash with saturated brine (2-3 times).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.[8]

BTK Kinase Inhibition Assay Protocol

The inhibitory activity of this compound derivatives against BTK can be determined using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human BTK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer

-

Test compounds

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the BTK enzyme, biotinylated peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

-

Incubate the plate in the dark to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay for BTK Pathway Inhibition

The cellular activity of BTK inhibitors can be assessed by measuring the inhibition of BTK autophosphorylation or the phosphorylation of its downstream substrate, PLCγ2.

Materials:

-

B-cell lymphoma cell line (e.g., DOHH2)

-

Cell culture medium and supplements

-

Test compounds

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2)

Procedure:

-

Culture the B-cell lymphoma cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the B-cell receptor pathway by adding anti-IgM antibody.

-

After stimulation, lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to detect the levels of phosphorylated and total BTK and PLCγ2.

-

Quantify the band intensities to determine the extent of inhibition of BTK pathway signaling.[4]

Conclusion

The this compound scaffold is a validated and highly valuable component in the design of potent and selective kinase inhibitors. Its application in the development of BTK inhibitors has led to significant advancements in the treatment of B-cell malignancies. The synthetic accessibility and the unique structural features of this scaffold continue to make it an attractive starting point for the discovery of new therapeutic agents targeting a range of diseases. Further exploration of derivatives based on this core structure holds considerable promise for future drug development endeavors.

References

- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]

- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to (R)-3-aminopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopyrrolidin-2-one core is a chiral, five-membered lactam that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a key stereocenter make it a valuable building block for the synthesis of complex, biologically active molecules. This in-depth technical guide explores the discovery, synthesis, and applications of this important scaffold, providing a comprehensive resource for professionals in drug development.

The Genesis of a Versatile Building Block

The pyrrolidinone ring is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to engage in specific molecular interactions with biological targets.[1][2] The introduction of a chiral amine at the 3-position, specifically in the (R)-configuration, provides a crucial vector for exploring chemical space and achieving stereospecific binding to enantioselective proteins.[2]

While a singular, seminal "discovery" paper for the this compound scaffold is not readily apparent in the scientific literature, its emergence can be traced through the development of synthetic methodologies for chiral lactams and the increasing demand for enantiomerically pure building blocks in drug discovery. Early methods for obtaining chiral 3-hydroxy-2-pyrrolidinones, a closely related precursor, often relied on laborious crystallization and derivatization techniques.[3] The development of more efficient chemoenzymatic and asymmetric synthetic routes has been pivotal in making scaffolds like this compound more accessible to the medicinal chemistry community.[3]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Various strategies have been developed to achieve high enantiomeric excess.

Chemoenzymatic Resolution

One effective method involves the enzymatic resolution of a racemic mixture of 3-hydroxy-2-pyrrolidinones. This approach utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the two.

Experimental Protocol: Lipase-Mediated Enantioselective Alcoholysis [3]

-

Substrate Preparation: A racemic mixture of 3-acetoxy-pyrrolidin-2-one is prepared.

-

Enzymatic Reaction: The racemic acetate is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). An immobilized lipase from Pseudomonas cepacia ('Amano' PS-C lipase) and an alcohol (e.g., n-butanol) are added.

-

Reaction Monitoring: The reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the resulting (R)-3-hydroxy-2-pyrrolidinone and the remaining (S)-3-acetoxy-2-pyrrolidinone.

-

Work-up and Purification: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of the alcohol and acetate is separated by column chromatography.

-

Conversion to Amine: The enantiomerically pure (R)-3-hydroxy-2-pyrrolidinone can then be converted to this compound through standard functional group interconversion methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Asymmetric Synthesis

More direct asymmetric syntheses aim to create the chiral center during the ring formation or through stereoselective functionalization of a prochiral precursor. These methods often employ chiral catalysts or auxiliaries.

Physicochemical Properties and Structural Data

The this compound scaffold possesses a unique combination of structural and electronic features that contribute to its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| XLogP3-AA | -1.2 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Applications in Drug Discovery

The this compound scaffold and its closely related amine counterpart, (R)-3-aminopyrrolidine, are recognized as privileged structures in medicinal chemistry.[5] They serve as key building blocks in the synthesis of a wide range of therapeutic agents.

Kinase Inhibitors

The pyrrolidine scaffold has been explored for the development of kinase inhibitors. For instance, derivatives of the related (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, showing promise in the context of cancer therapy.[6] The defined stereochemistry of the this compound scaffold allows for precise positioning of substituents to interact with the highly conserved ATP-binding site of kinases.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Chiral pyrrolidine derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). An improved synthesis of such inhibitors highlights the utility of the pyrrolidine scaffold in achieving high affinity and selectivity.[7]

A Versatile Chiral Building Block

Beyond specific therapeutic targets, this compound and its derivatives are invaluable as chiral building blocks. They are used in the asymmetric synthesis of complex molecules where the introduction of a specific stereocenter is critical for biological activity.[5] This includes applications in neuroscience research and materials science.[5]

Conclusion

The this compound scaffold represents a significant tool in the arsenal of the medicinal chemist. Its unique stereochemical and structural features provide a robust platform for the design of novel therapeutics with high potency and selectivity. The continued development of efficient and scalable synthetic routes to this and related chiral building blocks will undoubtedly fuel further discoveries in a wide range of therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Docking of (R)-3-aminopyrrolidin-2-one – A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for conducting an in silico molecular docking study of (R)-3-aminopyrrolidin-2-one, a small molecule with potential therapeutic applications. The document outlines detailed protocols for each stage of the docking process, from receptor and ligand preparation to simulation and results analysis. Due to the novelty of the compound, this guide proposes a hypothetical docking study against a plausible protein target based on the activity of structurally similar molecules. All quantitative data are presented in structured tables for clarity, and key workflows and biological pathways are visualized using high-contrast diagrams to facilitate understanding. The methodologies described herein are grounded in established computational drug design principles and are intended to serve as a practical resource for researchers exploring the interaction of small molecules with protein targets.

Introduction

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This method is instrumental in drug discovery for virtual screening of compound libraries, predicting binding affinities, and elucidating the molecular interactions at the active site of a protein.[3][4] The core of the docking process involves two main components: a search algorithm to generate a variety of ligand poses within the protein's binding site and a scoring function to estimate the binding affinity for each pose.[3]

This compound is a heterocyclic γ-lactam compound (Molecular Formula: C₄H₈N₂O).[5][6] While specific biological targets for this exact molecule are not extensively documented, the pyrrolidinone scaffold is a key structural motif in numerous bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[7][8][9][10] For instance, related structures such as 3-aminopyridin-2-one have been identified as inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are significant targets in cancer therapy.[11]

Given the therapeutic relevance of analogous compounds, this guide will use a hypothetical protein kinase as a representative target to illustrate the in silico docking workflow for this compound.

Methodologies and Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical molecular docking experiment. The process can be broadly divided into three stages: preparation of the system, docking simulation, and analysis of the results.[1][4]

Required Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[4]

-

AutoDock Vina or AutoDock 4: For performing the docking simulation.[1][4]

-

Discovery Studio, PyMOL, or Chimera: For visualization and analysis of docking results.

-

PubChem or ZINC Database: For retrieving ligand structures.[12]

-

Protein Data Bank (PDB): For retrieving the 3D structure of the target protein.[12]

Experimental Workflow Visualization

The overall workflow for the in silico docking process is depicted below.

Protocol 1: Receptor Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB). For this guide, we will assume a hypothetical target, "Protein Kinase X" (PKX).

-

Clean the Structure: Load the PDB file into a molecular modeling tool like AutoDock Tools (ADT).[1][2] Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands.[1]

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for calculating electrostatic interactions.[1]

-

Save the File: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock.

Protocol 2: Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 12430456).

-

Load and Prepare: Load the ligand file into ADT.

-

Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable (torsion) bonds within the ligand. This allows for conformational flexibility during the docking simulation.[1]

-

Save the File: Save the prepared ligand in the PDBQT format.

Protocol 3: Docking Simulation

-

Define the Binding Site: The binding site is defined by creating a grid box that encompasses the region of the protein where the ligand is expected to bind.[1] This is often centered on the active site identified from the crystal structure or through pocket detection algorithms.[13]

-

Configure Docking Parameters: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Run Docking: Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the specified grid box and score them.

Data Presentation and Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. This quantitative data should be organized for clear interpretation.

Ligand and Receptor Properties

This table summarizes the key properties of the molecules used in the simulation.

| Parameter | This compound | Protein Kinase X (Hypothetical) |

| Source | PubChem (CID: 12430456) | Protein Data Bank (e.g., PDB ID: XXXX) |

| Molecular Formula | C₄H₈N₂O[5] | - |

| Molecular Weight | 100.12 g/mol [5] | - |

| Rotatable Bonds | 1 | - |

Docking Simulation Parameters

This table outlines the specific settings used for the docking run.

| Parameter | Value |

| Software | AutoDock Vina 1.2.3 |

| Grid Box Center (x, y, z) | 25.4, -12.1, 55.8 |

| Grid Box Size (Å) | 22 x 22 x 22 |

| Number of Modes | 10 |

| Exhaustiveness | 16 |

Docking Results Summary

This table presents the hypothetical results for the top-ranked binding pose.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode | Interacting Residues (Hydrogen Bonds) | Other Interactions |

| 1 | -6.8 | 0.00 | MET-105, LYS-45 | VAL-32, ILE-98 (Hydrophobic) |

| 2 | -6.5 | 1.34 | LYS-45, GLU-102 | VAL-32, ALA-50 (Hydrophobic) |

| 3 | -6.2 | 2.05 | ASP-155 | LEU-150 (Hydrophobic) |

Binding Affinity: A more negative value indicates a stronger predicted binding interaction. Interacting Residues: Lists the amino acids in the protein's active site that form key bonds with the ligand.

Visualization of Biological Context

Understanding the biological context of the protein target is crucial for interpreting the significance of the docking results. If the target is a kinase, it is likely part of a larger signaling cascade that regulates cellular processes.

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a simplified signaling pathway where the hypothetical target, Protein Kinase X (PKX), might function. Inhibiting PKX with a ligand like this compound could disrupt this pathway, leading to a therapeutic effect.

Conclusion

This technical guide provides a standardized and detailed protocol for performing an in silico docking analysis of this compound. By following the outlined steps for receptor and ligand preparation, simulation, and data analysis, researchers can effectively predict the binding characteristics of this compound against potential protein targets. The use of structured data tables and workflow visualizations ensures that the process is both reproducible and easy to interpret. While this guide uses a hypothetical protein kinase as an example, the principles and methodologies are broadly applicable to a wide range of protein targets, making this a valuable resource for computational drug discovery efforts. The insights gained from such studies are a critical first step in evaluating the therapeutic potential of novel small molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

Computational Approaches in the Exploration of Aminopyrrolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. Computational studies have been instrumental in elucidating the structure-activity relationships (SAR), predicting pharmacological properties, and guiding the design of these derivatives. This technical guide provides an in-depth overview of the core computational methodologies employed in the investigation of aminopyrrolidinone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and computational workflows.

Data Presentation: Quantitative Insights into Aminopyrrolidinone Derivatives

Computational studies have generated a wealth of quantitative data that is crucial for comparing the efficacy and potential of different aminopyrrolidinone derivatives. The following tables summarize key findings from various studies, focusing on their inhibitory activities against different biological targets.

Table 1: Inhibitory Activity of Aminopyrrolidinone Derivatives against Histone Deacetylase 6 (HDAC6)

| Compound | Target | IC50 (µM) | EC50 (µM) | Selectivity | Reference |

| 3-(S)-α-methyl-substituted enantiomer | HDAC6 | 0.017 | 0.30 (in-cell tubulin acetylation) | >4000-fold vs HDAC1-3, 10-fold vs HDAC8 | [1][2] |

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | Target | IC50 (µg/mL) | Reference |

| 4-methoxy analogue 3g | α-Amylase | 26.24 | [3] |

| α-Glucosidase | 18.04 | [3] | |

| Compound 3a | α-Amylase | 36.32 | [3] |

| Compound 3f | α-Glucosidase | 27.51 | [3] |

Table 3: Binding Affinity of Pyrrolidine Derivatives against α-Amylase

| Compound | Binding Energy (kcal/mol) | Reference |

| 3a | -6.4 | [3] |

| 3g | -7.2 | [3] |

| Metformin (Standard) | -5.7 | [3] |

| Acarbose (Standard) | -7.7 | [3] |

Experimental Protocols: Methodologies in Computational Drug Design

The following sections detail the typical experimental protocols for the key computational techniques used in the study of aminopyrrolidinone derivatives.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Docking Pyrrolidine Derivatives against α-Amylase:

-

Software: AutoDock 4.0 is frequently utilized for this purpose.[3]

-

Ligand Preparation: The 3D structures of the aminopyrrolidinone derivatives are generated and optimized using a suitable chemistry software. Polar hydrogen atoms are added, and non-polar hydrogens are merged.

-

Target Preparation: The crystal structure of the target protein (e.g., human pancreatic α-amylase, PDB ID: 1HNY) is obtained from the Protein Data Bank. Water molecules are typically removed, and polar hydrogen atoms are added.[3]

-

Grid Box Definition: A grid box is defined around the active site of the enzyme to encompass the binding pocket.

-

Docking Simulation: The Lamarckian Genetic Algorithm is commonly employed for the docking calculations. The number of genetic algorithm runs is typically set to 100.

-

Analysis of Results: The docking results are analyzed based on the binding energy and the interactions between the ligand and the active site residues of the protein. The pose with the lowest binding energy is generally considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the dynamics of their interactions.

General Protocol for MD Simulation of a Protein-Ligand Complex:

-

System Preparation: The initial coordinates for the protein-ligand complex are often taken from the best-ranked docking pose.

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic and intramolecular forces.

-

Solvation: The complex is placed in a periodic box of solvent (typically water) to mimic physiological conditions.

-

Ionization: Ions are added to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to ensure stability.

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the interactions between the protein and the ligand over time.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models are developed to correlate the 3D properties of a series of molecules with their biological activities, enabling the prediction of the activity of new compounds.

General Protocol for 3D-QSAR Model Generation:

-

Dataset Preparation: A dataset of aminopyrrolidinone derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold or a pharmacophore model.

-

Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated using a probe atom.

-

Model Building: Partial Least Squares (PLS) analysis is commonly used to build a linear regression model that correlates the variations in the molecular fields with the variations in the biological activities.

-

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds is often used to further validate the model's predictive ability.

-

Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps, which indicate the regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for biological activity.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving a target of aminopyrrolidinone derivatives and a typical computational drug discovery workflow.

Caption: HDAC6 signaling pathway and the effect of aminopyrrolidinone inhibitors.

Caption: A typical workflow for computational drug discovery of enzyme inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Aminopyrrolidin-2-one: A Scaffolding Core for Diverse Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. While the parent molecule itself exhibits modest biological activity, its rigid pyrrolidinone core serves as a versatile scaffold for the design and synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key biological targets of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The primary targets discussed are the N-methyl-D-aspartate (NMDA) receptor, Dipeptidyl Peptidase-4 (DPP-4), and Factor XIa (FXIa).

Data Presentation: Quantitative Analysis of Target Inhibition

The this compound scaffold has been incorporated into a variety of inhibitors. The following tables summarize the quantitative data for the parent molecule's hydroxylated analog against the NMDA receptor and for various derivatives targeting DPP-4 and Factor XIa.

Table 1: Activity of (R)-(+)-HA-966 (a hydroxylated analog) at the NMDA Receptor

| Compound | Target | Assay Type | Value | Units | Reference |

| (R)-(+)-HA-966 | Glycine site of NMDA Receptor | [³H]glycine binding inhibition | IC₅₀ = 12.5 | µM | [1] |

| (R)-(+)-HA-966 | NMDA-induced seizures | In vivo antagonism | ED₅₀ = 52.6 | mg/kg (i.p.) | [1] |

Table 2: Inhibitory Activity of this compound Derivatives against Dipeptidyl Peptidase-4 (DPP-4)

| Derivative Structure/Name | DPP-4 Inhibition | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Compound 17a (pyrrolidine-2-carbonitrile derivative) | IC₅₀ = 0.017 µM | 1324 | 1164 | [2] |

| Neogliptin (2-aza-bicyclo[2.2.1]heptane derivative) | IC₅₀ = 16.8 ± 2.2 nM | - | - | [3] |

| Tricyclic analogue 13 | IC₅₀ = 28 ± 1 nM | - | - | [4] |

| Benzyl-substituted thiosemicarbazone derivative | IC₅₀ = 1.266 ± 0.264 nM | - | - | [5] |

Table 3: Inhibitory Activity of Pyrrolidinone-Based Derivatives against Factor XIa (FXIa)

| Derivative Structure/Name | FXIa Inhibition | Selectivity | Reference |

| Pyrrolidine derivative 44 | Kᵢ = 23 nM | - | |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | IC₅₀ = 2 µM | Selective for FXIa | [6] |

| Aryl boronic acid derivative 8 | IC₅₀ = 1.4 µM | Also inhibits thrombin and FXa |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation tables.

Radioligand Binding Assay for NMDA Receptor (Glycine Site)

This protocol is based on the methods used to characterize (R)-(+)-HA-966.

-

Objective: To determine the binding affinity of a test compound to the glycine modulatory site of the NMDA receptor by measuring the displacement of a radiolabeled ligand.

-

Materials:

-

Membrane Preparation: Rat cerebral cortex synaptic plasma membranes.

-

Radioligand: [³H]glycine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.[6]

-

Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine).

-

Test Compound: this compound derivative or (R)-(+)-HA-966.

-

Instrumentation: 96-well filtration apparatus, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in cold lysis buffer. Centrifuge at 1,000 x g to remove large debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein/well), a fixed concentration of [³H]glycine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled glycine.[6]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory potential of compounds against DPP-4.

-

Objective: To determine the IC₅₀ value of a test compound for DPP-4 activity using a fluorogenic substrate.

-

Materials:

-

Procedure:

-

Enzyme Solution Preparation: Prepare a working solution of DPP-4 in assay buffer.[7]

-

Assay Setup: In a 96-well plate, add the DPP-4 enzyme solution to wells designated for the enzyme control, inhibitor control, and test compounds.[7]

-

Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. Add the known inhibitor to the inhibitor control wells and assay buffer to the enzyme control wells.[7]

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[7]

-

Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.[7]

-

Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[7][8]

-

Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

-

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This protocol describes a method to measure the inhibitory activity of compounds against Factor XIa.

-

Objective: To determine the IC₅₀ value of a test compound for FXIa activity using a chromogenic substrate.

-

Materials:

-

Enzyme: Purified human Factor XIa.

-

Substrate: A chromogenic substrate for FXIa (e.g., a peptide-p-nitroanilide substrate).[10]

-

Assay Buffer: Tris-based buffer (e.g., 0.02 M Tris-HCl, 0.15 M NaCl, pH 7.4).[10]

-

Inhibitor Control: A known FXIa inhibitor.

-

Test Compound: this compound derivative.

-

Reaction Stop Solution: e.g., 2% Citric acid or 20% Acetic acid.[11]

-

Instrumentation: Absorbance microplate reader.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (or inhibitor control/buffer for controls), and the FXIa enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.[10]

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-10 minutes).[11]

-

Reaction Termination: Stop the reaction by adding the stop solution.[11]

-

Measurement: Read the absorbance of the product (p-nitroaniline) at 405 nm.[11]

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition for each concentration of the test compound compared to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathways

Caption: NMDA Receptor signaling cascade and the antagonistic action of (R)-(+)-HA-966.

Caption: DPP-4 signaling pathway and the effect of inhibition by this compound derivatives.

Caption: The intrinsic coagulation cascade, highlighting the role of Factor XIa and its inhibition.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: General workflow for an in vitro enzyme inhibition assay to determine IC₅₀.

References

- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. coachrom.com [coachrom.com]

- 11. coachrom.com [coachrom.com]

The Structure-Activity Relationship of (R)-3-Aminopyrrolidin-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, prominently featured in developing therapeutic agents. Its inherent chirality and functional group arrangement provide a versatile platform for designing molecules with diverse biological activities. This technical guide delves into the core structure-activity relationships (SAR) of this compound analogs, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Additionally, this guide will touch upon their emerging potential in neuromodulation and as antimicrobial agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Primary Therapeutic Target

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for managing type 2 diabetes.[2]

Core Pharmacophore and Binding Interactions

The this compound core serves as a key pharmacophore that mimics the N-terminal portion of natural DPP-4 substrates. The primary amine at the 3-position is crucial for forming a salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. The lactam ring occupies the S1 pocket, a hydrophobic region that accommodates proline or alanine residues of the natural substrates.

Structure-Activity Relationship (SAR) Analysis

Table 1: SAR Summary for this compound Analogs as DPP-4 Inhibitors (Inferred from Related Scaffolds)

| Position of Modification | General Observation | Impact on Activity |

| N-1 of Pyrrolidinone | Substitution at this position is critical for interacting with the S1' and S2' pockets and significantly influences potency and selectivity. | High Impact |

| Bulky and hydrophobic groups are generally favored. | Potency Increase | |

| Introduction of aromatic or heteroaromatic rings can lead to potent inhibitors. | Potency Increase | |

| Halogen substitution (e.g., F, Cl, Br) on appended aromatic rings often enhances activity.[3][4] | Potency Increase | |

| 3-Amino Group | The basicity of the primary amine is essential for the key ionic interaction in the S2 pocket. | High Impact |

| Acylation or substitution that significantly reduces basicity is detrimental to activity. | Potency Decrease | |

| Pyrrolidinone Ring | The (R)-configuration at the 3-position is generally preferred for optimal binding. | High Impact |

| Modifications to the lactam ring are generally not well-tolerated. | Potency Decrease |

Table 2: IC50 Values of Selected Heterocyclic DPP-4 Inhibitors

| Compound Class | Specific Analog | DPP-4 IC50 (nM) | Reference |

| Thiosemicarbazone | Compound 2f (p-bromo substituted) | 1.266 ± 0.264 | [4] |

| Triazole-5-carboximidamide | Compound 2 | 6.57 µM | [1] |

| Thiazole-clubbed quinazoline | Compound 27 | 1.12 | [1] |

| 3-Aminocoumarin | Compound 31 | 3.16 µM | [1] |

| Thiazolidin-4-one | Compound h3 (2-F, 6-Cl substituted) | 12 ± 0.5 | [5] |

| Sitagliptin (Reference) | - | ~20 | [5] |

Note: The compounds in this table are not direct analogs of this compound but provide context for the potency of different heterocyclic scaffolds against DPP-4.

Signaling Pathway of DPP-4 Inhibition

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Pharmacological Profile of (R)-Aminopyrrolidinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-aminopyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design of a diverse array of pharmacologically active agents. Its inherent stereochemistry and conformational flexibility allow for precise interactions with various biological targets, leading to the development of potent and selective modulators of physiological processes. This technical guide provides an in-depth overview of the pharmacological profile of (R)-aminopyrrolidinone compounds, encompassing their synthesis, mechanisms of action, and therapeutic potential.

Core Pharmacological Activities

(R)-aminopyrrolidinone derivatives have demonstrated significant activity across multiple target classes, including enzymes and G-protein coupled receptors (GPCRs). This has led to their investigation in a range of therapeutic areas, from metabolic disorders to neurological conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A prominent application of the (R)-aminopyrrolidinone core is in the development of inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes. The nitrile group often found in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the DPP-4 enzyme[1].

Neuromodulatory Activities

(R)-aminopyrrolidinone derivatives have also been explored as modulators of neuronal signaling pathways, targeting receptors involved in sleep, cognition, and mood.

Certain chiral heterocyclic aminopyrrolidine derivatives have been identified as potent agonists at melatonin receptors MT1 and MT2. These receptors are primarily involved in the regulation of circadian rhythms. Agonism at these receptors can be beneficial for treating sleep disorders and jet lag. One notable compound, compound 16, has been identified as an orally bioavailable agonist at both MT1 and MT2 receptors.

Substituted (R)-2-methylpyrrolidine derivatives have been developed as inverse agonists of the histamine H3 receptor. The H3 receptor acts as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the central nervous system. Inverse agonism at this receptor enhances neurotransmitter release, a mechanism that is being investigated for its potential therapeutic effects in cognitive disorders.

G-Protein Coupled Receptor 40 (GPR40) Agonism